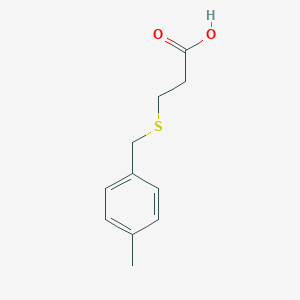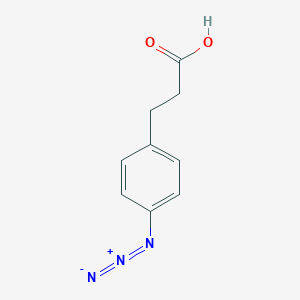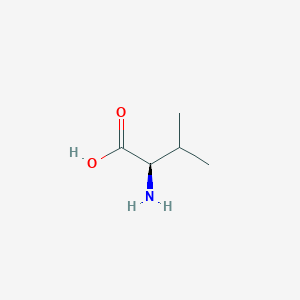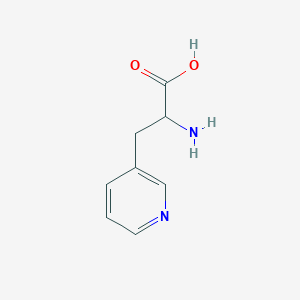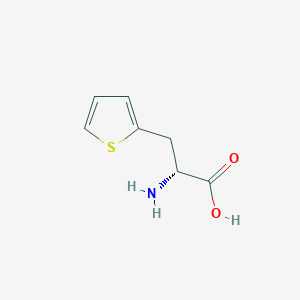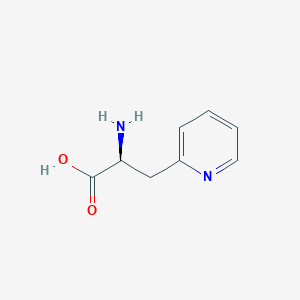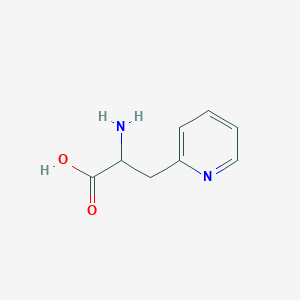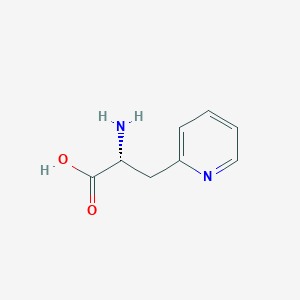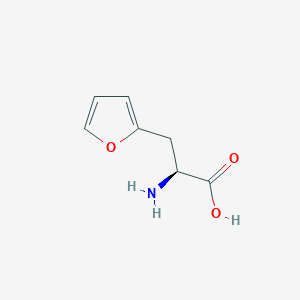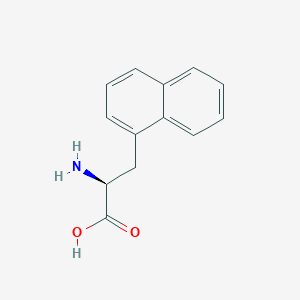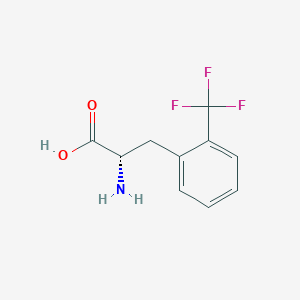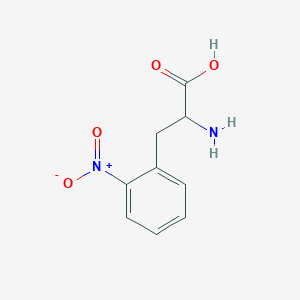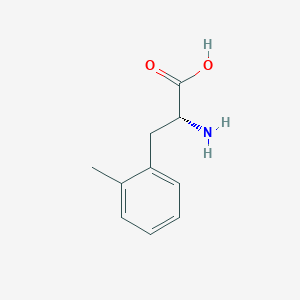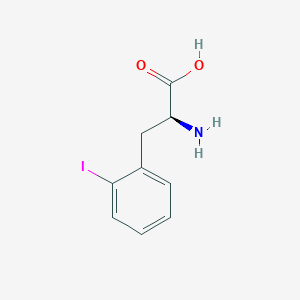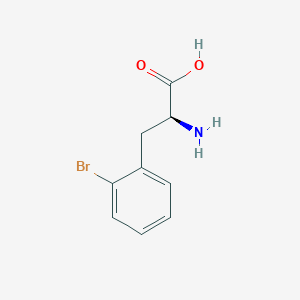
2-Bromo-L-Phenylalanine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-L-Phenylalanine has been analyzed using various spectroscopic techniques . The geometrical parameters and energies were obtained from DFT/B3LYP method with 6–311++G (d,p) basis sets calculations .Physical And Chemical Properties Analysis
2-Bromo-L-Phenylalanine has a molecular weight of 244.085, a density of 1.6±0.1 g/cm3, and a boiling point of 363.2±32.0 °C at 760 mmHg . The molecular formula is C9H10BrNO2 .Applications De Recherche Scientifique
Application in Probiotic Research
Specific Scientific Field
Microbiology and Probiotic Research
Summary of the Application
L-Alanine, a derivative of L-Phenylalanine, has been found to enhance the probiotic effects of Bacillus subtilis S-2 spores .
Methods of Application or Experimental Procedures
The germination response of Bacillus is highly associated with the germination receptors of spores. In this study, a mutant strain of B. subtilis S-2 with germination receptor gerAA knockout was constructed to further explore the role of spore germination in resisting pathogen infection to cells .
Results or Outcomes
The results showed that the germination response of the S-2ΔgerAA spores to L-alanine was significantly reduced. Compared with the S-2ΔgerAA spores, the L-alanine-induced germination of B. subtilis S-2 spores significantly increased the activity of anti-adhesion of ETEC to IPEC-J2 cells and reduced the expression of inflammatory factors and cell receptors .
Application in Biocatalytic Synthesis
Specific Scientific Field
Summary of the Application
The biocatalytic synthesis of L- and D-phenylalanine analogues of high synthetic value has been developed using mutant variants of phenylalanine ammonia lyase from Petroselinum crispum (PcPAL) .
Methods of Application or Experimental Procedures
The catalytic performance of the engineered PcPAL variants was optimized within the ammonia elimination and ammonia addition reactions, focusing on the effect of substrate concentration, biocatalyst:substrate ratio, reaction buffer, and reaction time .
Results or Outcomes
The optimal conditions provided an efficient preparative scale biocatalytic procedure of valuable phenylalanines, such as (S)-m-methoxyphenylalanine (Y = 40%, ee > 99%), (S)-p-bromophenylalanine (Y = 82%, ee > 99%), (S)-m-(trifluoromethyl)phenylalanine (Y = 26%, ee > 99%), ®-p-methylphenylalanine, (Y = 49%, ee = 95%) and ®-m-(trifluoromethyl)phenylalanine (Y = 34%, ee = 93%) .
Application in Antibiotic Alternatives
Specific Scientific Field
Microbiology and Animal Health
Summary of the Application
L-Alanine, a derivative of L-Phenylalanine, has been found to improve the probiotic effects of Bacillus subtilis S-2 spores, making it a potential alternative to antibiotics in animal production .
Methods of Application or Experimental Procedures
In this study, the protective effect of L-alanine-induced spore germination of two strains of Bacillus subtilis, S-2 and 312, was investigated both in the IPEC-J2 cell model and a Sprague–Dawley (SD) rat model challenged by enterotoxigenic Escherichia coli K99 .
Results or Outcomes
Supplement with L-alanine-treated B. subtilis S-2 spores significantly improved the growth of the SD rats, alleviated histopathological GIT lesions, and improved the ratio of jejunal villus length to crypt depth in comparison to the B. subtilis S-2 spores alone .
Application in Biopharmaceutical Research
Specific Scientific Field
Summary of the Application
Bromelain, a mixture of chemicals taken from pineapples, has been seen as a promising approach to improve the stability of bromelain, which is important to maximize the effectiveness of drugs .
Methods of Application or Experimental Procedures
The study investigated bromelain engineering, stabilizing it in nanometer-sized particles to increase stability against enzymatic denaturation, prevent modification, and increase solubility, efficiently improving the therapeutic properties of bromelain .
Results or Outcomes
The use of nanoparticles to encapsulate drug molecules has been shown to improve solubility, permeability, and bioavailability .
Application in Microbial Fermentation
Specific Scientific Field
Microbiology and Bioengineering
Summary of the Application
L-Phenylalanine is an important aromatic amino acid that is widely used in the area of feed, food additives, and pharmaceuticals. Among the different strategies of L-Phenylalanine synthesis, direct microbial fermentation from raw substrates has attracted more and more attention due to its environment friendly process and low-cost raw materials .
Methods of Application or Experimental Procedures
Based on wild type E. coli MG1655, multilevel engineering strategies were carried out, such as directing more carbon flux into the L-Phenylalanine synthetic pathway, increasing intracellular level of precursors, blocking by-product synthesis pathways and facilitating the secretion of L-Phenylalanine .
Results or Outcomes
During 5 L fed batch fermentation, recombinant E. coli could produce 19.24 g/L of L-Phenylalanine with a yield of 0.279 g/g glucose .
Safety And Hazards
Orientations Futures
The future directions of 2-Bromo-L-Phenylalanine research could involve its use in the biosynthesis of valuable compounds. For instance, L-Phenylalanine, from which 2-Bromo-L-Phenylalanine is derived, has been used in the biosynthesis of 2-Phenylethanol via the Ehrlich pathway in Saccharomyces cerevisiae . Another study has reported the construction of a recombinant Escherichia coli that could produce a high yield of L-Phenylalanine from glucose .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVLNTLXEZDFHW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173694 | |
| Record name | 2-Bromophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-L-Phenylalanine | |
CAS RN |
1991-79-3, 42538-40-9 | |
| Record name | 2-Bromophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-Bromophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



